SARS-CoV-2 3CLpro-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2 3CLpro-IN-18 is a potent inhibitor targeting the 3C-like protease (3CLpro) of the SARS-CoV-2 virusInhibiting this enzyme can effectively block the virus’s ability to replicate, making this compound a promising candidate for antiviral therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 3CLpro-IN-18 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
SARS-CoV-2 3CLpro-IN-18 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final compound, this compound .
科学研究应用
SARS-CoV-2 3CLpro-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the 3C-like protease.
Biology: Helps in understanding the replication mechanism of SARS-CoV-2.
Medicine: Potential therapeutic agent for treating COVID-19.
Industry: Used in the development of antiviral drugs and diagnostic tools.
作用机制
SARS-CoV-2 3CLpro-IN-18 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its catalytic activity. This prevents the protease from cleaving viral polyproteins, which is essential for viral replication. The molecular targets involved include the catalytic dyad of the protease, consisting of a cysteine and a histidine residue .
相似化合物的比较
Similar Compounds
Similar compounds include other 3C-like protease inhibitors such as:
Nirmatrelvir: A covalent inhibitor approved for treating COVID-19.
Ensitrelvir: A non-covalent inhibitor also used for COVID-19 treatment.
Uniqueness
SARS-CoV-2 3CLpro-IN-18 is unique due to its specific binding mode and high potency against the 3C-like protease. Unlike some other inhibitors, it may exhibit a different resistance profile, making it a valuable addition to the arsenal of antiviral agents .
属性
分子式 |
C17H13ClN2OS |
---|---|
分子量 |
328.8 g/mol |
IUPAC 名称 |
[2-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C17H13ClN2OS/c18-14-8-7-13-6-5-12-3-1-2-4-15(12)20(16(13)9-14)17(21)10-22-11-19/h1-4,7-9H,5-6,10H2 |
InChI 键 |
AHGIFHCAUNNLPO-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)C(=O)CSC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。